molecular formula C19H27BFNO4 B8632907 Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate CAS No. 1337533-32-0

Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

Cat. No.: B8632907
CAS No.: 1337533-32-0
M. Wt: 363.2 g/mol
InChI Key: FRNQZKXLRLVWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a complex organic compound that belongs to the class of boronic esters. This compound is significant in various fields of scientific research due to its unique chemical structure and reactivity. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indoline derivatives and boronic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.

    Substitution Reactions: The compound is synthesized through a series of substitution reactions, where functional groups are replaced with the desired boronic ester group.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate involves its interaction with specific molecular targets. The boronic ester group is known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of certain enzymes. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

CAS No.

1337533-32-0

Molecular Formula

C19H27BFNO4

Molecular Weight

363.2 g/mol

IUPAC Name

tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C19H27BFNO4/c1-17(2,3)24-16(23)22-11-10-12-14(22)9-8-13(15(12)21)20-25-18(4,5)19(6,7)26-20/h8-9H,10-11H2,1-7H3

InChI Key

FRNQZKXLRLVWDV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)N(CC3)C(=O)OC(C)(C)C)F

Origin of Product

United States

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